molecular formula C16H32N4O3 B1372485 tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate CAS No. 1174064-68-6

tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate

Cat. No.: B1372485
CAS No.: 1174064-68-6
M. Wt: 328.45 g/mol
InChI Key: CDZDEHVWAXDQAQ-ZDUSSCGKSA-N
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Description

tert-Butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate is a chiral piperazine-carbamate derivative of significant interest in advanced pharmaceutical research and development . The piperazine carbamate scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of novel bioactive molecules and potential therapeutics . This compound serves as a key synthetic intermediate or building block, providing researchers with a versatile handle for further chemical modifications. Its structure, featuring a protected tert-butyl carbamate group and a piperazine ring, is commonly utilized in the synthesis of more complex molecules, including those investigated as targeted protein degraders (PROTACs) for antiviral research and other therapeutic areas . The (S) chiral center and dimethylamino side chain are indicative of its potential application in creating structurally diverse compound libraries for structure-activity relationship (SAR) studies . This product is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

tert-butyl N-[(2S)-5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N4O3/c1-16(2,3)23-15(22)18-13(7-6-10-19(4)5)14(21)20-11-8-17-9-12-20/h13,17H,6-12H2,1-5H3,(H,18,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZDEHVWAXDQAQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN(C)C)C(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN(C)C)C(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670725
Record name tert-Butyl [(2S)-5-(dimethylamino)-1-oxo-1-(piperazin-1-yl)pentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174064-68-6
Record name tert-Butyl [(2S)-5-(dimethylamino)-1-oxo-1-(piperazin-1-yl)pentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product.

  • Step 1: Preparation of Intermediate Compounds

      Starting Materials: tert-butyl carbamate, (S)-4-chlorobutanol, dimethylamine, and piperazine.

      Reaction Conditions: The initial step involves the reaction of tert-butyl carbamate with (S)-4-chlorobutanol in the presence of a base such as sodium hydride to form an intermediate.

  • Step 2: Formation of the Final Compound

      Intermediate Reaction: The intermediate is then reacted with dimethylamine and piperazine under controlled temperature and pressure conditions to yield this compound.

      Catalysts and Solvents: Common catalysts include palladium on carbon, and solvents such as dichloromethane or tetrahydrofuran are often used.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors with precise control over reaction parameters.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino or piperazine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate typically involves the reaction of tert-butyl carbamate derivatives with piperazine and dimethylamine under controlled conditions. The resulting compound features a piperazine ring, which is known for its biological activity, particularly in drug development.

Key Structural Features:

  • Piperazine Ring: Provides a versatile framework for various substitutions, enhancing biological activity.
  • Dimethylamino Group: Known for its role in increasing lipophilicity and improving the pharmacokinetic profile of compounds.
  • tert-Butyl Group: Enhances stability and solubility in organic solvents.

Antidepressant Activity

Research indicates that compounds containing piperazine moieties exhibit antidepressant properties. For instance, derivatives similar to this compound have been studied for their ability to modulate serotonin receptors, which are crucial in the treatment of depression .

Anticancer Properties

The piperazine structure is also linked to anticancer activity. Compounds that incorporate piperazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation . The specific compound under discussion may exhibit similar properties, warranting further investigation.

Neuroprotective Effects

Studies suggest that piperazine derivatives can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases. The dimethylamino group may enhance the ability of such compounds to cross the blood-brain barrier, making them suitable candidates for neurological applications .

Case Study: Antidepressant Activity

A study conducted on similar piperazine derivatives demonstrated significant antidepressant effects in animal models. The compound was administered at varying dosages, showing dose-dependent improvements in behavioral tests associated with depression .

Case Study: Anticancer Activity

In vitro studies using cancer cell lines treated with piperazine-based compounds revealed a marked decrease in cell viability compared to controls. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission and cellular metabolism, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Complexity and Functionality: The target compound integrates three distinct functional groups (Boc, piperazine-carbonyl, and dimethylamino), enabling diverse reactivity and applications in drug discovery. In contrast, simpler analogs like Boc-piperazine lack the alkyl chain and tertiary amine, limiting their utility in multi-step syntheses .

Hydrogen Bonding Capacity : The piperazine ring and carbamate group enhance hydrogen-bonding interactions, which influence solubility and crystal packing. This property aligns with studies on hydrogen-bonding patterns in molecular aggregates .

Steric and Electronic Effects: The dimethylamino group introduces steric hindrance and basicity, differentiating it from primary or secondary amine-containing analogs.

Research Implications and Gaps

While this compound is well-characterized commercially, detailed studies on its reactivity, biological activity, and crystallography remain sparse. Future research could explore:

  • Comparative Bioactivity: Screening against analogs to assess the impact of its dimethylamino group on target binding.
  • Structural Analysis : Employing SHELX suites to resolve its crystal structure and hydrogen-bonding network .

Biological Activity

tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate, also known by its CAS number 1174064-68-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C16H32N4O3, and it has a molecular weight of 328.45 g/mol. This article aims to explore its biological activity, synthesizing research findings, case studies, and relevant data.

PropertyValue
Molecular Formula C16H32N4O3
Molecular Weight 328.45 g/mol
CAS Number 1174064-68-6
IUPAC Name tert-butyl N-[(2S)-5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate
Synonyms Carbamic acid, N-[(1S)-4-(dimethylamino)-1-(1-piperazinylcarbonyl)butyl]-, 1,1-dimethylethyl ester

Research indicates that this compound may interact with various biological pathways. It has been suggested that this compound acts as an inhibitor of certain enzymes involved in neurodegenerative processes.

  • Inhibition of Acetylcholinesterase : The compound exhibits activity against acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in conditions such as Alzheimer's disease .
  • Amyloid Beta Aggregation : In vitro studies have shown that related compounds can inhibit the aggregation of amyloid beta peptides (Aβ), which are implicated in Alzheimer’s pathology. This suggests a potential neuroprotective effect .
  • Oxidative Stress Reduction : The compound may also play a role in reducing oxidative stress within neuronal cells, which is a contributing factor to neurodegeneration .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of similar compounds on astrocytes exposed to Aβ peptides. The results indicated that these compounds could enhance cell viability and reduce markers of oxidative stress, suggesting potential therapeutic applications for conditions like Alzheimer's disease .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from piperazine derivatives and employing carbamate formation techniques. The characterization of synthesized compounds often includes spectroscopic methods to confirm structure and purity .

Biological Activity Comparison

Compound NameAcetylcholinesterase Inhibition (IC50)Aβ Aggregation Inhibition (%)Neuroprotective Effect (Cell Viability %)
tert-butyl (S)-4-(dimethylamino)-...15.4 nM85% at 100 µM62.98%
Related Compound M40.17 µMNot specifiedNot specified

Q & A

Q. What synthetic strategies are commonly employed for tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, starting with the introduction of the tert-butyl carbamate group via Boc-protection, followed by piperazine coupling. Key steps include:

  • Protection of amines : Use of di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) to prevent unwanted side reactions .
  • Piperazine coupling : Amide bond formation using coupling agents like HATU or EDCI in anhydrous DMF, with rigorous exclusion of moisture to avoid hydrolysis .
  • Purification : Silica gel chromatography or recrystallization to isolate the enantiomerically pure (S)-configured product . Yield optimization requires precise stoichiometric control, inert atmospheres, and monitoring via TLC or HPLC .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., tert-butyl singlet at ~1.4 ppm, piperazine protons at 3.0–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion matching C₁₈H₃₄N₄O₃) .
  • Infrared Spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (carbamate C=O) and ~1250 cm⁻¹ (C-N stretch) confirm key bonds .

Q. What solvent systems are suitable for crystallization, and how does hydrogen bonding influence crystal packing?

  • Solvents : Ethanol/water or DCM/hexane mixtures promote slow crystallization.
  • Hydrogen bonding : Piperazine N-H and carbamate C=O form intermolecular H-bonds, creating layered or helical packing motifs. Graph set analysis (e.g., Etter’s rules) can classify patterns like R₂²(8) rings .
  • Crystallographic refinement : SHELXL software refines X-ray data to resolve H-bond networks and torsional angles .

Advanced Research Questions

Q. How does the stereochemistry at the S-configured center affect biological interactions or catalytic activity?

  • Enantioselectivity : The (S)-configuration enhances binding to chiral targets (e.g., enzymes or receptors) via spatial complementarity. For example, in kinase inhibitors, mismatched stereochemistry reduces IC₅₀ values by >10-fold .
  • Analysis : Chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) quantifies enantiomeric excess (ee) .
  • Case study : Stereoselective Ugi reactions with tert-butyl isocyanide show 92:8 diastereomeric ratios, underscoring the need for precise stereocontrol .

Q. What computational methods predict the compound’s stability under physiological conditions?

  • Molecular dynamics (MD) : Simulates hydrolysis of the carbamate group in aqueous environments (e.g., pH 7.4 buffers).
  • Density Functional Theory (DFT) : Calculates activation energy for racemization, identifying vulnerable stereocenters .
  • ADMET profiling : Tools like SwissADME predict logP (≈2.1) and solubility (≈0.5 mg/mL), guiding in vivo studies .

Q. How can conflicting NMR or crystallographic data be resolved during structural elucidation?

  • Data cross-validation : Compare NMR-derived coupling constants (e.g., J-values for vicinal protons) with X-ray torsion angles .
  • Dynamic NMR : Variable-temperature studies detect conformational exchange broadening (e.g., piperazine ring puckering) .
  • Complementary techniques : Pair SC-XRD (SHELXL-refined) with solid-state NMR to resolve disorder in crystal lattices .

Methodological Considerations

Q. What strategies prevent racemization during piperazine coupling or Boc-deprotection?

  • Low-temperature reactions : Conduct couplings at 0–4°C to minimize base-induced epimerization .
  • Mild deprotection : Use TFA/DCM (1:4 v/v) instead of HCl/dioxane to avoid acidic cleavage of chiral centers .
  • Additives : Additives like HOBt reduce carbodiimide-mediated racemization during amide formation .

Q. How do solvent polarity and pH influence the compound’s solubility and aggregation behavior?

  • Solubility : LogS ≈ -3.5 predicts poor aqueous solubility; co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes improve bioavailability .
  • pH effects : Protonation of the dimethylamino group (pKa ≈ 8.5) enhances solubility in acidic buffers but promotes aggregation at neutral pH .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate
Reactant of Route 2
tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate

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